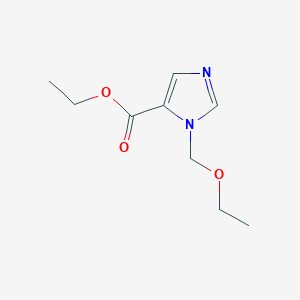![molecular formula C11H16N2O4S2 B2830564 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide CAS No. 899976-33-1](/img/structure/B2830564.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, also known as DTG, is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely used in scientific research due to its potential therapeutic effects on various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Enzymatic Reduction and Chiral Intermediate Synthesis
The enzymatic reduction capabilities of various microbial cultures on compounds structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide have been explored. For instance, the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide by cultures from Rhodococcus, Nocardia, and Hansenula has been studied, resulting in the production of chiral intermediates with significant enantiomeric purity. These intermediates have potential applications in synthesizing beta-receptor antagonists such as d-sotalol. The process yielded high optical purities (>90%) and significant reaction yields (>50%), demonstrating the microbial cultures' efficiency in producing chiral intermediates for pharmaceutical applications (Patel et al., 1993).
Structural Analysis and Supramolecular Assembly
The structural characteristics and supramolecular assembly of nimesulide derivatives, closely related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, have been detailed through X-ray powder diffraction. These studies provide insight into the molecular interactions and hydrogen bonding patterns, crucial for understanding the compound's physicochemical properties and its potential applications in drug design and material science (Dey et al., 2015).
Analytical Applications in Lipid Peroxidation Assay
Research has utilized compounds structurally similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide for developing colorimetric assays of lipid peroxidation. The compound's interaction with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions forms stable chromophores, which can be measured for assessing lipid peroxidation levels in biological samples. This application is crucial for studying oxidative stress and its impact on cellular mechanisms (Gérard-Monnier et al., 1998).
Corrosion Inhibition Studies
Sulfonamide derivatives, including those related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit excellent adsorption characteristics, forming protective films on metal surfaces and significantly reducing corrosion rates. Such studies are vital for developing new corrosion inhibitors in industrial applications (Olasunkanmi et al., 2016).
Propiedades
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-4-6-11(7-5-10)13-8-2-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSYXKXANPMHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

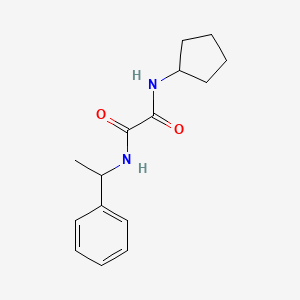
![Benzyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2830484.png)
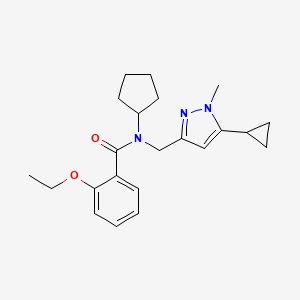

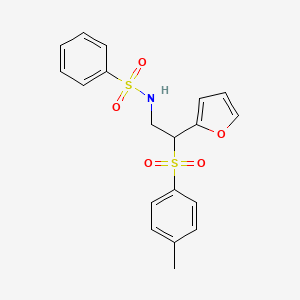
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2830490.png)

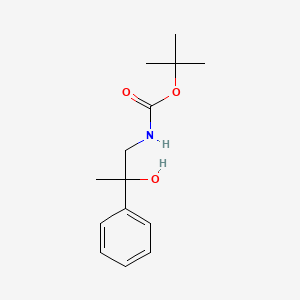
![N-(4-fluorobenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2830497.png)
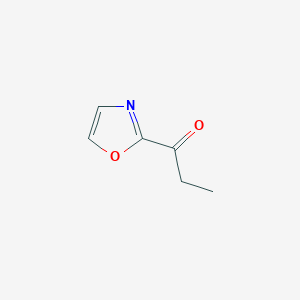
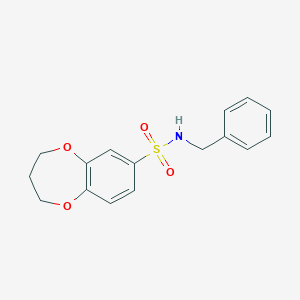

![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)
